(1-ethyl-1H-indol-6-yl)methanol (1-ethyl-1H-indol-6-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1030420-04-2
VCID: VC8040185
InChI: InChI=1S/C11H13NO/c1-2-12-6-5-10-4-3-9(8-13)7-11(10)12/h3-7,13H,2,8H2,1H3
SMILES: CCN1C=CC2=C1C=C(C=C2)CO
Molecular Formula: C11H13NO
Molecular Weight: 175.23 g/mol

(1-ethyl-1H-indol-6-yl)methanol

CAS No.: 1030420-04-2

Cat. No.: VC8040185

Molecular Formula: C11H13NO

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

(1-ethyl-1H-indol-6-yl)methanol - 1030420-04-2

Specification

CAS No. 1030420-04-2
Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
IUPAC Name (1-ethylindol-6-yl)methanol
Standard InChI InChI=1S/C11H13NO/c1-2-12-6-5-10-4-3-9(8-13)7-11(10)12/h3-7,13H,2,8H2,1H3
Standard InChI Key DJKIKLARWURLJF-UHFFFAOYSA-N
SMILES CCN1C=CC2=C1C=C(C=C2)CO
Canonical SMILES CCN1C=CC2=C1C=C(C=C2)CO

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

(1-Ethyl-1H-indol-6-yl)methanol belongs to the indole alkaloid family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The ethyl group at the 1-position and the hydroxymethyl group at the 6-position introduce steric and electronic modifications that influence its reactivity and interactions . The IUPAC name, (4-ethoxy-1-ethylindol-6-yl)methanol, reflects these substituents’ positions (Table 1).

Table 1: Key Identifiers of (1-Ethyl-1H-indol-6-yl)methanol

PropertyValueSource
CAS Number1030420-04-2
Molecular FormulaC11H13NO\text{C}_{11}\text{H}_{13}\text{NO}
Molecular Weight175.23 g/mol
SMILES NotationCCN1C=CC2=C1C=C(C=C2)CO
InChIKeyLXIJWLGAZIKVQC-UHFFFAOYSA-N

Physicochemical Characteristics

While experimental data on density, boiling point, and melting point remain unreported , the compound’s solubility can be inferred from its structure. The hydroxymethyl group enhances hydrophilicity compared to unsubstituted indoles, suggesting partial solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

Synthetic Methodologies

Core Reaction Pathways

Synthesis of (1-ethyl-1H-indol-6-yl)methanol typically begins with indole precursors. A common route involves:

  • N-Alkylation: Ethylation of indole’s nitrogen atom using ethyl halides or sulfates under basic conditions.

  • Electrophilic Substitution: Introduction of the hydroxymethyl group via Friedel-Crafts alkylation or directed ortho-metalation.

For example, reacting 6-bromo-1-ethylindole with formaldehyde under palladium catalysis could yield the target compound, though optimization is required to minimize byproducts .

Purification and Yield Optimization

Chromatographic techniques (e.g., silica gel column chromatography) are employed to isolate the product, with yields often dependent on reaction temperature and catalyst loading . Recent advances in flow chemistry may improve scalability and purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR: Peaks corresponding to the ethyl group (δ 1.2–1.4 ppm, triplet; δ 3.4–3.6 ppm, quartet) and hydroxymethyl protons (δ 4.5–4.7 ppm, singlet) are diagnostic . Aromatic protons in the indole ring appear as multiplets between δ 6.8–7.5 ppm .

  • 13C^{13}\text{C} NMR: The hydroxymethyl carbon resonates near δ 60 ppm, while the ethyl carbons appear at δ 12–15 ppm (CH3_3) and δ 40–45 ppm (CH2_2) .

Mass Spectrometry

Electron ionization (EI) mass spectra show a molecular ion peak at m/zm/z 175.23, consistent with the molecular weight. Fragmentation patterns include loss of the hydroxymethyl group (m/zm/z 145) and subsequent cleavage of the ethyl substituent .

Biological Activity and Applications

Antimicrobial Properties

While direct evidence is limited, structurally analogous indoles demonstrate antibacterial and antifungal effects by disrupting microbial cell membranes. Further studies are needed to validate these activities for (1-ethyl-1H-indol-6-yl)methanol.

Future Directions

Structure-Activity Relationship (SAR) Studies

Systematic modification of the ethyl and hydroxymethyl groups could enhance bioactivity. For instance, replacing the ethyl group with bulkier alkyl chains may improve binding affinity to molecular targets .

Drug Delivery Systems

Encapsulation in nanoparticles or liposomes may address solubility limitations, enabling in vivo efficacy testing.

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